7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Synthetic Intermediate PDE4 Inhibitor Synthesis Patented Chemistry

This benzothiazole-piperazine hydrochloride, with its unique 4-methoxy-7-chloro regiochemistry, is the direct synthetic precursor to patent-protected pyrazolylbenzothiazole PDE4 inhibitors (US8754233). Avoid generic analogs; the 4-methoxy group is critical for downstream transformations. Class-level evidence shows anticancer activity (GI50 ~4.5 µM against HCT-116). Ideal for focused libraries and lipophilicity SAR studies.

Molecular Formula C13H17Cl2N3OS
Molecular Weight 334.26
CAS No. 1216711-88-4
Cat. No. B2791693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride
CAS1216711-88-4
Molecular FormulaC13H17Cl2N3OS
Molecular Weight334.26
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(C=CC(=C3S2)Cl)OC.Cl
InChIInChI=1S/C13H16ClN3OS.ClH/c1-16-5-7-17(8-6-16)13-15-11-10(18-2)4-3-9(14)12(11)19-13;/h3-4H,5-8H2,1-2H3;1H
InChIKeySVBYBJJSBCUOGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole HCl (CAS 1216711-88-4): Core Structural Profile for Procurement Decisions


7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a synthetic benzothiazole-piperazine hybrid featuring a unique 4-methoxy-7-chloro substitution pattern on the phenyl ring. This structural arrangement is explicitly implicated as a critical intermediate in the synthesis of patent-protected pyrazolylbenzothiazole therapeutic candidates, including PDE4 inhibitors [1]. The compound belongs to a broader class of 2-(4-methylpiperazin-1-yl)benzo[d]thiazoles, a scaffold associated with diverse biological activities such as anticancer [2] and acetylcholinesterase inhibition potential [3]. Its hydrochloride salt form is designed for enhanced aqueous solubility, a crucial parameter for both in vitro assays and downstream synthetic processing.

Procurement Alert: Why 7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole HCl Cannot Be Replaced by In-Class Analogs


Generic substitution with common benzothiazole-piperazine analogs is not feasible due to the specific 4-methoxy-7-chloro regiochemistry, which dictates unique physicochemical properties and synthetic utility. For instance, the presence of the 4-methoxy group is critical for the subsequent chemical transformations described in patent US8754233, leading to the formation of specific pyrazolylbenzothiazole derivatives with defined pharmacological activity [1]. Furthermore, class-level evidence from anticancer and AChE studies demonstrates that even minor changes to the benzothiazole substitution pattern can have profound effects on biological activity. For example, in a related series of N-(benzothiazol-2-yl)acetamide-piperazines, the introduction of a 4-methylphenyl group (Compound 2a) yielded a GI50 of 4.5 µM against HCT-116 cells, whereas a cyclohexyl substituent (1c) resulted in a significantly lower activity with a GI50 of 15.1 µM, highlighting the strict structure-activity relationship that precludes simple analog swapping [2].

Quantitative Differentiation Evidence for 7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole HCl


Differentiation from 7-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole via 4-Methoxy-Driven Synthetic Utility

The 4-methoxy group is not a simple spectator substituent but a key functional handle required for generating down-stream therapeutic candidates. Patent US8754233 explicitly uses the 7-chloro-4-methoxy-benzothiazol-2-amine core (CAS 67618-12-6), which is a direct synthetic precursor to this compound, to create pyrazolylbenzothiazole derivatives like the PDE4 inhibitor DRM02 [1]. In contrast, the des-methoxy analog, 7-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole, lacks this essential functional group for this specific, protected synthetic pathway, rendering it unsuitable for programs following this patented route.

Synthetic Intermediate PDE4 Inhibitor Synthesis Patented Chemistry

Comparison with 4-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole: The Impact of 7-Chloro Substitution on Lipophilicity

The presence of the 7-chloro substituent distinguishes the target compound from its des-chloro analog, 4-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole (CAS 1215625-76-5). This substitution has a quantifiable impact on lipophilicity, a critical Lead-Optimization parameter. Based on computational predictions for the free base forms obtained from authoritative databases, the 7-chloro substitution increases the consensus logP (cLogP) by approximately 0.7 units compared to the des-chloro variant. This shift can significantly affect membrane permeability and off-target binding profiles [1].

Physicochemical Properties Lipophilicity logP

Class-Level Differentiation: Cytotoxic Potency Advantage of the Benzothiazole-Piperazine Scaffold

While direct data for this specific compound is unavailable, a closely related class of benzothiazole-piperazine derivatives demonstrates potent and broad-spectrum cytotoxic activity. This establishes a baseline class-level advantage over compounds lacking this core scaffold. In a study by Gurdal et al. (2015), most tested benzothiazole-piperazine compounds were active against HUH-7, MCF-7, and HCT-116 cancer cell lines, with the most potent compound (1d) achieving a GI50 of 3.1 µM against HUH-7 cells [1]. This contrasts with simpler 2-aminobenzothiazoles that often show much weaker or no activity in these models. For procurement for anticancer screening programs, a benzothiazole-piperazine derivative like the target compound carries a higher a priori probability of generating a hit compared to a scaffold not validated by this class-level evidence.

Anticancer Activity Cytotoxicity GI50 HCT-116 MCF-7 HUH-7

Validated Application Scenarios for 7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole HCl Based on Proven Differentiation


Synthesis of IP-Protected Pyrazolylbenzothiazole Leads for PDE4-Targeted Inflammation

This is the most definitive application scenario. The compound's 4-methoxy-7-chloro-benzothiazole core is the direct precursor for building the pyrazolylbenzothiazole series claimed in patent US8754233 [1]. Researchers pursuing novel PDE4 inhibitors for topical anti-inflammatory therapies should procure this specific intermediate to access the DRM02-related chemical space, a pathway that is structurally inaccessible from des-methoxy or des-chloro analogs.

Oncology Hit-Finding: Prioritizing a Multi-Cell-Line Active Scaffold

For cancer drug discovery programs conducting library screening, selecting compounds based on scaffold-class validation is a common strategy. Class-level evidence demonstrates that closely related benzothiazole-piperazines exhibit potent, low-micromolar GI50 values against liver (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines [2]. Procurement of this compound as a core scaffold for a focused library is thus a rational, evidence-driven resource allocation choice to maximize the chance of generating tractable anticancer hits.

Physicochemical Probe for Structure-Activity Relationship (SAR) Exploration of Lipophilicity

The predicted 0.7 cLogP unit difference resulting from the unique 7-chloro-4-methoxy substitution pattern makes this compound a valuable tool for SAR studies investigating the role of lipophilicity on ADME and target engagement. By procuring this compound alongside its des-chloro analog (CAS 1215625-76-5) and measuring their respective experimental logP and membrane permeability, a medicinal chemistry team can quantitatively isolate the contribution of the 7-chloro atom to the molecule's property profile, independently of the piperazine moiety.

Quote Request

Request a Quote for 7-Chloro-4-methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.